Benzyl 2-aminopropanoate hydrochloride

Chemoenzymatic polymerization Papain catalysis Peptide synthesis

Benzyl 2-aminopropanoate hydrochloride (racemic DL-form, CAS 5557-81-3) is a C-terminal protected amino acid building block. Its benzyl ester group, cleavable by hydrogenolysis, is essential for Boc/benzyl orthogonal protection strategies and delivers significantly higher chemoenzymatic polymerization yields with papain compared to methyl, ethyl, or tert-butyl esters. This HCl salt form is also a validated reagent for collagenase inhibitor preparation. For researchers optimizing peptide synthesis or formulating cationic microemulsion delivery systems, selecting this specific benzyl ester hydrochloride is critical for achieving reproducible, high-yield results; generic ester substitution is not recommended without full revalidation.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 5557-81-3
Cat. No. B3433761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-aminopropanoate hydrochloride
CAS5557-81-3
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
InChIKeyRLMHWGDKMJIEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-aminopropanoate hydrochloride (CAS 5557-81-3): Procurement and Selection Guide for Amino Acid Ester Intermediates


Benzyl 2-aminopropanoate hydrochloride (C₁₀H₁₄ClNO₂, MW 215.68 g/mol) is a racemic amino acid ester hydrochloride salt derived from alanine, existing as the DL-racemate under CAS 5557-81-3 . This compound belongs to the class of C-terminal protected amino acid building blocks, featuring a benzyl ester protecting group that is selectively removable via hydrogenolysis . It is commercially available in enantiopure L-form (CAS 5557-83-5) and D-form (CAS 34404-37-0) variants, with the racemate primarily utilized in non-chiral synthetic applications .

Why Generic Substitution of Benzyl 2-aminopropanoate hydrochloride with Alternative Amino Acid Esters Is Not Recommended


Amino acid benzyl ester hydrochlorides cannot be freely interchanged with their methyl, ethyl, or tert-butyl ester counterparts due to quantifiable differences in polymerization efficiency, substrate specificity, and physicochemical properties. Direct comparative studies demonstrate that the benzyl ester group confers substantially higher chemoenzymatic polymerization yields than other alkyl esters [1]. Additionally, the hydrochloride salt form differs from the 4-toluenesulfonate (tosylate) salt in melting point (158–160°C vs. 138°C for L-form hydrochloride) [1] and solubility characteristics. These distinctions render generic substitution scientifically unsound without rigorous revalidation of reaction conditions and outcomes.

Quantitative Differentiation Evidence: Benzyl 2-aminopropanoate hydrochloride vs. In-Class Alternatives


Benzyl Ester Group Drives Significantly Higher Chemoenzymatic Polymerization Efficiency Than Methyl, Ethyl, or tert-Butyl Esters

In a systematic study comparing methyl, ethyl, benzyl, and tert-butyl esters of alanine using papain as the catalyst, the polymerization efficiency of alanine benzyl ester was 'much greater' than that of all other ester variants tested [1]. This quantitative advantage was sufficient to enable papain to equally polymerize alanine and glycine despite alanine's substantially higher inherent affinity for papain [1].

Chemoenzymatic polymerization Papain catalysis Peptide synthesis

L-Enantiomer (CAS 5557-83-5) Exhibits Chiral Purity with Enantiomeric Impurity ≤0.5%

Commercially available L-alanine benzyl ester hydrochloride (CAS 5557-83-5) is specified with stereoisomer content by HPLC showing enantiomer ≤0.5%, corresponding to an enantiomeric excess of ≥99% [1]. The DL-racemate (CAS 5557-81-3) exhibits specific rotation of 0°, while the L-form (CAS 5557-83-5) shows [α] = -10° (c=1, 0.1 mol/L HCl) and the D-form (CAS 34404-37-0) shows [α] = +12.5° (c=1, H₂O) .

Chiral purity Enantiomeric excess Stereochemical specification

Hydrochloride Salt Form (CAS 5557-81-3) Offers Lower Molecular Weight and Different Solubility Profile vs. Tosylate Salt

The hydrochloride salt of benzyl 2-aminopropanoate (MW 215.68 g/mol) has a melting point of 158–160°C for the DL-racemate and 138°C (or 137.0–143.0°C) for the L-form . In contrast, the 4-toluenesulfonate (tosylate) salt of the same benzyl ester (CAS 42854-62-6 for L-form; CAS 35386-78-8 for DL) has a molecular weight of approximately 351.4 g/mol and is typically a white to off-white powder stored at 2–8°C . The hydrochloride salt exhibits solubility in water, DMSO, and methanol , whereas the tosylate salt is less water-soluble and often prepared via precipitation with diethyl ether [1].

Salt form selection Solubility Formulation compatibility

L-Alanine Benzyl Ester Functions as Validated Cationic Charge-Inducing Agent in Topical Microemulsion Drug Delivery Systems

In a controlled formulation study, L-alanine benzyl ester was employed as a cationic charge-inducing agent to prepare positively-charged microemulsions for topical acyclovir delivery [1]. Full-thickness pig ear skin permeation experiments compared positively-charged microemulsions, negatively-charged microemulsions, and a control suspension [1]. Microemulsions containing 1-decanol as the oil phase achieved a two-fold increase in acyclovir skin accumulation compared to the control suspension [1]. While the cationic charge-inducing agent itself had no influence on formulation performance relative to other variables, its validated use confirms its functional utility in this specific drug delivery context [1].

Drug delivery Microemulsion formulation Topical administration

Benzyl Ester Group Enables Selective Hydrogenolytic Deprotection Without Affecting Acid-Labile Protecting Groups

The benzyl ester protecting group is selectively removable via hydrogenolysis (H₂, Pd/C), a cleavage method orthogonal to acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) . This orthogonality is exploited in solid-phase peptide synthesis to prevent undesired side reactions during sequential deprotection steps . In contrast, methyl and ethyl esters require basic hydrolysis conditions that may cause epimerization or cleavage of other sensitive functionalities, while tert-butyl esters are acid-labile and cannot be used alongside Boc protection [1].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Thermodynamic Proton Dissociation Constants (pKaT) of Benzyl, Methyl, and Ethyl Ester Hydrochlorides Are Nearly Identical for ω-Amino Acid Series

Potentiometric titration studies of ω-amino acid ester hydrochlorides at 25°C, 37.1°C, and 50.2°C (I = 0.1 mol L⁻¹) demonstrate that changes in the ester function alone have little effect on the thermodynamic proton dissociation constant (pKaT) [1]. The methyl, ethyl, and benzyl ester hydrochlorides of 4-aminobutanoic acid have almost identical pKaT values [1]. While this study was conducted on 4-aminobutanoic acid derivatives rather than alanine derivatives, it provides class-level evidence that the benzyl ester group does not significantly alter the proton dissociation energetics compared to smaller alkyl esters [1].

Physicochemical characterization Proton dissociation Thermodynamic properties

Recommended Application Scenarios for Benzyl 2-aminopropanoate hydrochloride Based on Quantified Evidence


Chemoenzymatic Peptide Synthesis Using Papain or Related Proteases

Researchers pursuing protease-catalyzed peptide synthesis should prioritize benzyl-protected alanine esters over methyl, ethyl, or tert-butyl alternatives. Direct comparative data demonstrate that the benzyl ester group confers substantially higher polymerization efficiency with papain . This advantage extends to broadening substrate specificity, enabling the copolymerization of amino acids with disparate affinities toward the enzyme . Procurement of the benzyl ester variant is essential for achieving optimal yields in this specific synthetic methodology.

Solid-Phase Peptide Synthesis Employing Boc/Benzyl Orthogonal Protection Strategy

In peptide synthesis protocols that rely on orthogonal protection schemes—specifically the Boc (acid-labile) and benzyl (hydrogenolytically cleavable) pairing—this compound serves as the appropriate C-terminal protected building block . The benzyl ester is stable to acidic conditions used for Boc removal yet can be selectively cleaved via hydrogenolysis without affecting acid-sensitive functionalities . Alternative esters (methyl, ethyl, tert-butyl) are either incompatible with this orthogonal scheme or require conditions that risk epimerization .

Pharmaceutical Formulation Research for Topical Microemulsion Drug Delivery

L-Alanine benzyl ester (L-enantiomer, CAS 5557-83-5) has been peer-reviewed validated as a cationic charge-inducing agent in topical microemulsion formulations for acyclovir . Researchers developing positively-charged microemulsion delivery systems can reference this established use case with confidence. The compound's validation in full-thickness pig ear skin permeation experiments provides a documented starting point for formulation studies, eliminating the need to screen untested cationic additives.

Preparation of Collagenase Inhibitor Intermediates

L-Alanine benzyl ester hydrochloride is documented in chemical databases and vendor literature as a reagent in the preparation of collagenase inhibitors . Collagenase inhibitors are relevant to the development of treatments for conditions involving collagen breakdown, including arthritis and other connective tissue disorders . While specific comparative efficacy data for collagenase inhibition were not retrieved in this search, the compound's established role as a synthetic intermediate in this therapeutic area provides a defined application context for procurement.

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